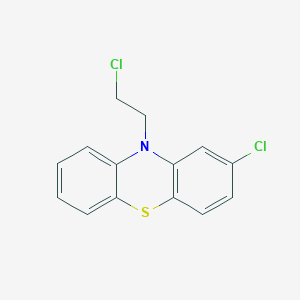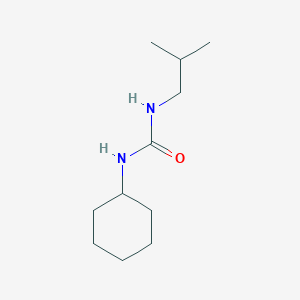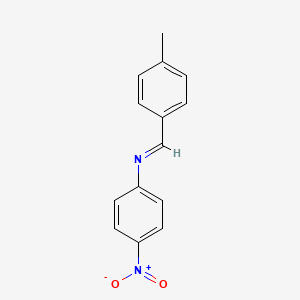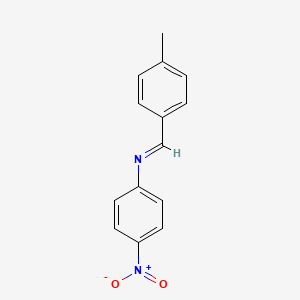
Carbonic acid, ethyl 3,5-dimethylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-xylyl carbonate: is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.232 g/mol It is a carbonate ester derived from 3,5-dimethylphenol (xylenol) and ethyl chloroformate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3,5-xylyl carbonate can be synthesized through the reaction of 3,5-dimethylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester bond .
Industrial Production Methods: While specific industrial production methods for ethyl 3,5-xylyl carbonate are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3,5-xylyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3,5-dimethylphenol and ethanol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Substitution Reactions: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products Formed:
Hydrolysis: 3,5-dimethylphenol and ethanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted carbonate esters with different alkyl or aryl groups.
Applications De Recherche Scientifique
Ethyl 3,5-xylyl carbonate has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3,5-xylyl carbonate primarily involves its reactivity as a carbonate ester. It can act as a carbonyl source in various chemical reactions, facilitating the formation of new carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparaison Avec Des Composés Similaires
Methyl 3,5-xylyl carbonate: Similar structure but with a methyl group instead of an ethyl group.
Propyl 3,5-xylyl carbonate: Similar structure but with a propyl group instead of an ethyl group.
Butyl 3,5-xylyl carbonate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: Ethyl 3,5-xylyl carbonate is unique due to its specific reactivity and the balance between its hydrophobic and hydrophilic properties, making it suitable for various applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
26177-58-2 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(3,5-dimethylphenyl) ethyl carbonate |
InChI |
InChI=1S/C11H14O3/c1-4-13-11(12)14-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 |
Clé InChI |
WEUBQPZGDAHPLO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1=CC(=CC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)





![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)
![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)


